
SU11274
描述
SU11274 是一种有效的、选择性的 Met 激酶抑制剂,Met 激酶是一种受体酪氨酸激酶,参与多种细胞过程,包括增殖、存活和运动。 Met 激酶被肝细胞生长因子激活,其失调与多种癌症有关,使其成为癌症治疗的重要靶点 .
科学研究应用
SU11274 具有广泛的科学研究应用,包括:
化学: 用作研究激酶抑制和信号转导途径的工具化合物。
生物学: 用于研究 Met 激酶在细胞过程和疾病状态中的作用。
医学: 作为治疗 Met 激酶活性失调的癌症的潜在治疗剂进行探索。
工业: 用于开发药物发现的诊断检测和筛选平台.
作用机制
SU11274 通过选择性抑制 Met 激酶发挥作用。它与激酶的 ATP 结合位点结合,阻止其激活及其随后的下游信号分子磷酸化。 这种抑制会破坏参与细胞增殖、存活和运动的信号通路,从而导致肿瘤生长和转移减少 .
生化分析
Biochemical Properties
SU11274 plays a significant role in biochemical reactions. It interacts with the c-Met receptor, a receptor tyrosine kinase . The c-Met receptor is a receptor for hepatocyte growth factor/scatter factor (HGF), a cytokine controlling pro-migratory, anti-apoptotic, and mitogenic signals .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the phosphorylation of the c-Met receptor . This suppression affects cell survival and proliferation, and it can induce G1-phase arrest .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting the catalytic activity of the c-Met kinase . This inhibition suppresses the activation of c-Met, which in turn affects the survival and proliferation of cells .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to increase the tumorigenic potential of cells . This increase is associated with a higher ATP content and lactate release, indicative of increased glycolysis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to restrain the growth of xenograft tumors . This effect is apparent even at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate glycolysis . It interacts with enzymes involved in this pathway, leading to increased ATP content and lactate release .
Transport and Distribution
Its ability to inhibit the c-Met receptor suggests that it may interact with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a Met kinase inhibitor, it is likely that it localizes to areas of the cell where the c-Met receptor is present .
准备方法
合成路线和反应条件
SU11274 可以通过多步合成过程合成,涉及关键中间体的形成及其随后的偶联。合成路线通常包括以下步骤:
- 吡咯环的形成。
- 磺酰胺基团的引入。
- 与吲哚衍生物偶联。
- 最终修饰以获得所需的化合物。
反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化反应器、连续流系统和严格的质量控制措施,以确保一致性和可扩展性 .
化学反应分析
反应类型
SU11274 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团。
常见试剂和条件
氧化: 常见试剂包括过氧化氢和高锰酸钾。
还原: 常见试剂包括硼氢化钠和氢化铝锂。
取代: 常见试剂包括卤素和亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇 .
相似化合物的比较
类似化合物
PHA-665752: 另一种选择性 Met 激酶抑制剂,具有类似的效力。
克里左替尼: 一种多靶点激酶抑制剂,也靶向 Met 激酶。
福瑞替尼: Met 和血管内皮生长因子受体的双重抑制剂。
SU11274 的独特性
与其他受体酪氨酸激酶(如表皮生长因子受体和血小板衍生生长因子受体)相比,this compound 在 Met 激酶上的高选择性是独一无二的。 这种选择性减少了脱靶效应,并增强了其治疗潜力 .
属性
IUPAC Name |
(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJSJDOHRDAMT-KQWNVCNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429552 | |
| Record name | SU11274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-23-2 | |
| Record name | 658084-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SU11274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU 11274 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



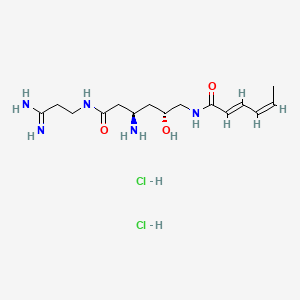

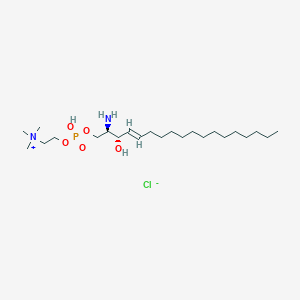
![5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B1681073.png)
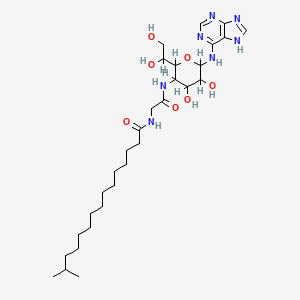
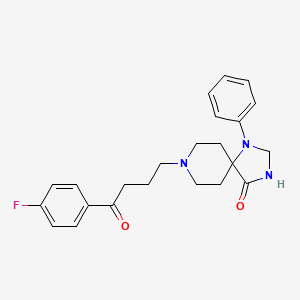
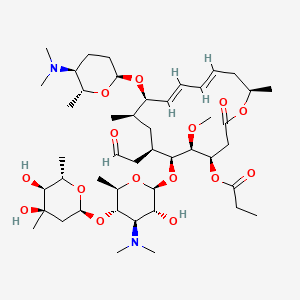
![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)
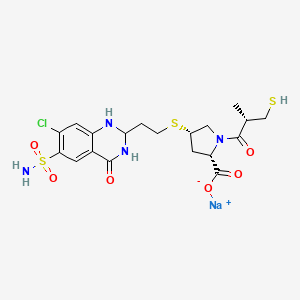

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)
